molecular formula C7H18N3O2PS B12807639 O,O-Dipropyl amino(imino)methylamidothiophosphate CAS No. 10539-20-5

O,O-Dipropyl amino(imino)methylamidothiophosphate

Cat. No.: B12807639
CAS No.: 10539-20-5
M. Wt: 239.28 g/mol
InChI Key: JSDVOMQWXFJBJY-UHFFFAOYSA-N
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Description

O,O-Dipropyl amino(imino)methylamidothiophosphate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dipropyl amino(imino)methylamidothiophosphate typically involves the reaction of appropriate phosphorothioate precursors with amines under controlled conditions. One common method includes the use of dipropyl phosphorothioate and an imino-methylamine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 40°C to 60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts may be used to enhance the reaction rate and improve yield. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

O,O-Dipropyl amino(imino)methylamidothiophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the thiophosphate group to a phosphate group using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the imino group to an amino group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Various nucleophiles like halides, under basic conditions.

Major Products

    Oxidation: Formation of O,O-Dipropyl phosphoramidate.

    Reduction: Formation of O,O-Dipropyl amino(methyl)amidothiophosphate.

    Substitution: Formation of substituted phosphorothioates.

Scientific Research Applications

O,O-Dipropyl amino(imino)methylamidothiophosphate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential effects on enzyme activity and cellular processes.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O,O-Dipropyl amino(imino)methylamidothiophosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • O,O-Dimethyl amino(imino)methylamidothiophosphate
  • O,O-Diethyl amino(imino)methylamidothiophosphate
  • O,O-Dibutyl amino(imino)methylamidothiophosphate

Uniqueness

O,O-Dipropyl amino(imino)methylamidothiophosphate is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological systems. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted applications.

Properties

CAS No.

10539-20-5

Molecular Formula

C7H18N3O2PS

Molecular Weight

239.28 g/mol

IUPAC Name

2-dipropoxyphosphinothioylguanidine

InChI

InChI=1S/C7H18N3O2PS/c1-3-5-11-13(14,10-7(8)9)12-6-4-2/h3-6H2,1-2H3,(H4,8,9,10,14)

InChI Key

JSDVOMQWXFJBJY-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(N=C(N)N)OCCC

Origin of Product

United States

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